

(-)-Phenylglycinol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (-)-Phenylglycinol

Cat. No.: B122099

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Introduction

(-)-Phenylglycinol, also known as (R)-(-)-2-Phenylglycinol, is a chiral amino alcohol that serves as a critical building block in modern organic synthesis and pharmaceutical development. Its defined stereochemistry makes it an invaluable chiral auxiliary and a precursor for the synthesis of more complex, enantiomerically pure molecules. This technical guide provides an in-depth overview of the commercial availability of **(-)-Phenylglycinol**, its purity grades, quality control methodologies, and a key synthetic application.

Commercial Suppliers and Purity Grades

(-)-Phenylglycinol is readily available from several reputable chemical suppliers who specialize in reagents for research and development. The compound is typically offered in high purity grades, suitable for sensitive applications where stereochemical integrity is paramount. Key suppliers include Sigma-Aldrich (a part of Merck), Fisher Scientific (distributing for TCI America and Thermo Scientific Chemicals), Chem-Impex, and Aapptec.

The most commonly available purity grade for **(-)-Phenylglycinol** is $\geq 98\%$. However, for applications in asymmetric synthesis, the enantiomeric excess (ee) is a more critical parameter than chemical purity alone. Many suppliers also specify the enantiomeric excess, which is typically high, often $\geq 99\%$. It is crucial for researchers to consult the certificate of analysis for lot-specific purity and enantiomeric excess data.

Table 1: Commercial Availability and Specifications of **(-)-Phenylglycinol**

Supplier	Brand	Catalog Number (Example)	Purity Specification	Enantiomeric Excess (ee)	Additional Notes
Sigma-Aldrich (Merck)	Aldrich	190357	98%	≥99% (GLC) [1]	
Fisher Scientific	TCI America	P0213		>98.0% (GC)	
Fisher Scientific	Thermo Scientific Chemicals	AC179970050		98%	
Aaptec	DAU201		Sold as D- Phenylglycino l		
Chem-Impex	01928				

Note: Catalog numbers and specifications are subject to change. Please refer to the supplier's website for the most current information.

Quality Control: Ensuring Purity and Stereochemical Integrity

The utility of **(-)-Phenylglycinol** in asymmetric synthesis is directly dependent on its chemical and, more importantly, its enantiomeric purity. Therefore, robust quality control procedures are essential upon receiving the material from a commercial supplier. The following sections outline typical analytical methods for verifying the quality of **(-)-Phenylglycinol**.

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile and semi-volatile organic compounds like **(-)-Phenylglycinol**. The following section provides a general overview of the GC analysis.

Phenylglycinol. The principle involves separating the analyte from any non-volatile impurities and then detecting the organic components as they elute from the column. The peak area of **(-)-Phenylglycinol** relative to the total area of all eluted peaks provides a measure of its purity.

Table 2: Example of GC-FID Parameters for Amino Alcohol Analysis

Parameter	Value
Column	Agilent CP-Wax for Volatile Amines and Diamines, 0.32 mm x 25 m, 1.2 μ m film thickness
Carrier Gas	Hydrogen at 45 kPa
Injector	Split, 100 mL/min split flow
Injector Temperature	250 °C
Oven Program	Isothermal at 170 °C
Detector	Flame Ionization Detector (FID)
Detector Temperature	270 °C
Sample Preparation	Dissolve a known amount of (-)-Phenylglycinol in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Note: These parameters are based on a general method for amino alcohols and may require optimization for **(-)-Phenylglycinol**.

Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of **(-)-Phenylglycinol**, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

While a specific validated method for **(-)-Phenylglycinol** is not readily available in the public domain, a general approach for chiral primary amines can be adapted. Method development would involve screening different chiral columns and mobile phases to achieve baseline separation of the (R)- and (S)-enantiomers.

Table 3: Starting Point for Chiral HPLC Method Development for **(-)-Phenylglycinol**

Parameter	Suggested Starting Conditions
Chiral Stationary Phase (Column)	Cyclofructan-based (e.g., Astec CHIROBIOTIC V2) or polysaccharide-based (e.g., Daicel CHIRALPAK series)
Mobile Phase	A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.
Flow Rate	0.5 - 1.5 mL/min
Detection	UV at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm)
Column Temperature	Ambient or controlled (e.g., 25 °C)
Sample Preparation	Dissolve a small amount of (-)-Phenylglycinol in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

Application in Asymmetric Synthesis: Preparation of **(4R)-4-Phenyl-2-oxazolidinone**

A primary application of **(-)-Phenylglycinol** is its use as a chiral auxiliary. One of the most common transformations is its conversion to the corresponding chiral oxazolidinone. These oxazolidinones, often referred to as Evans auxiliaries, are widely used to control the stereochemistry of various reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

The synthesis of (4R)-4-Phenyl-2-oxazolidinone from (R)-(-)-**Phenylglycinol** can be achieved by reaction with a phosgene equivalent, such as diethyl carbonate.

Experimental Protocol: Synthesis of (4R)-4-Phenyl-2-oxazolidinone

The following is a representative procedure for the synthesis of (4R)-4-Phenyl-2-oxazolidinone from (-)-**Phenylglycinol**.

Materials:

- (R)-(-)-**Phenylglycinol**
- Diethyl carbonate
- Potassium carbonate (K_2CO_3), anhydrous
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate ($EtOAc$)
- Petroleum ether (Etp) or Hexane

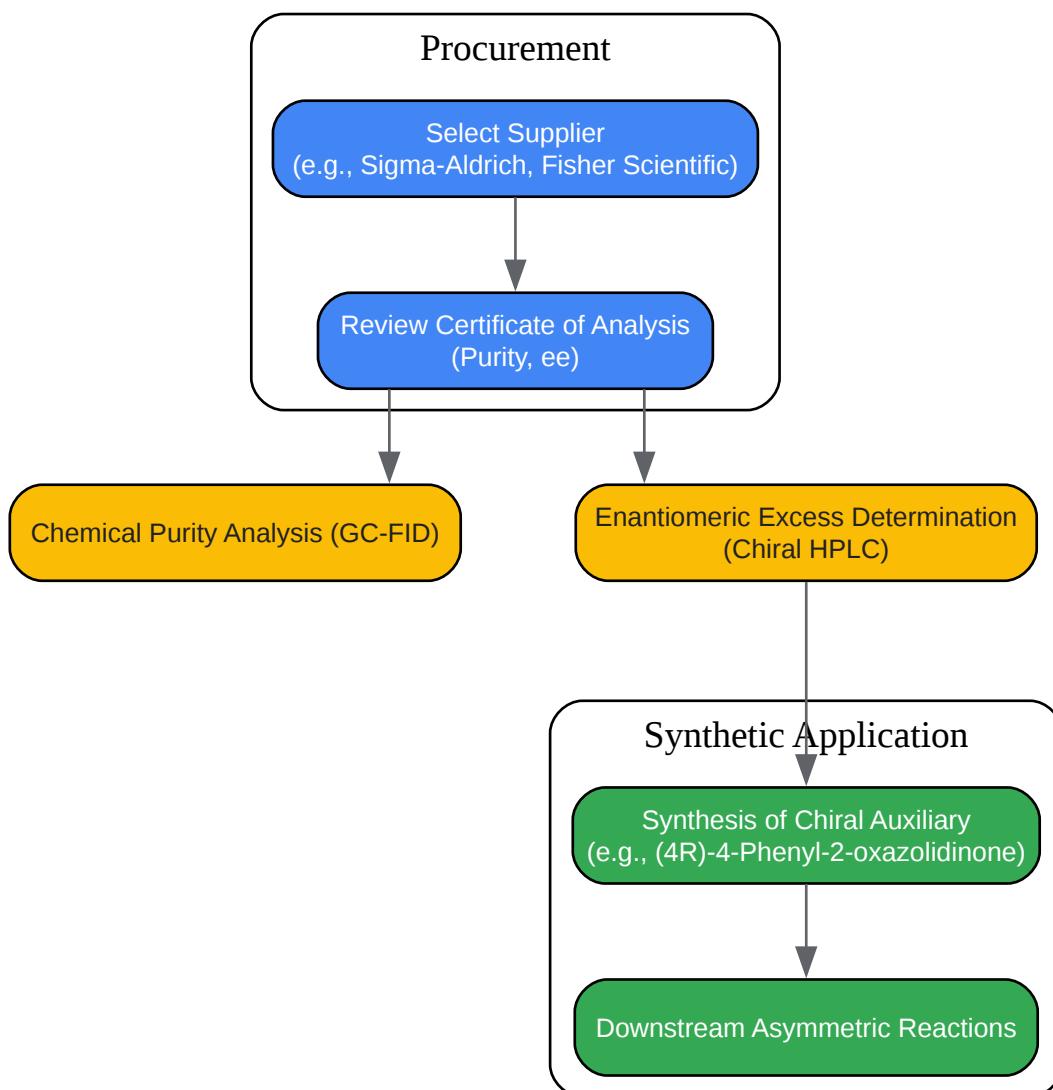
Procedure:

- To a dry three-necked round-bottom flask equipped with a thermometer, a distillation head, and a magnetic stirrer, add (R)-(-)-**Phenylglycinol** (1.0 eq), diethyl carbonate (2.5 eq), and anhydrous potassium carbonate (0.1 eq).^[2]
- Heat the reaction mixture to 130-140 °C. Ethanol will begin to distill as it is formed. Continue heating until the distillation of ethanol ceases.^[2]
- Cool the reaction mixture to room temperature. The resulting residue will be an oily solid.

- Dilute the residue with dichloromethane to facilitate the filtration of the potassium carbonate.
[\[2\]](#)
- Filter the mixture to remove the potassium carbonate.
- Wash the organic filtrate with a saturated solution of sodium bicarbonate.[\[2\]](#)
- Separate the organic layer and dry it over anhydrous sodium sulfate.[\[2\]](#)
- Filter off the drying agent and concentrate the filtrate under reduced pressure.
- The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether (e.g., 1:3) to yield (4R)-4-Phenyl-2-oxazolidinone as a white solid.[\[2\]](#)

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a researcher utilizing **(-)-Phenylglycinol**, from procurement to application in synthesis.



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Figure 1. Workflow for the procurement, quality control, and synthetic application of **(-)-Phenylglycinol**.

Conclusion

(-)-Phenylglycinol is a fundamental chiral building block with significant applications in pharmaceutical research and development. Its commercial availability in high purity and enantiomeric excess from various suppliers makes it an accessible tool for asymmetric synthesis. However, it is imperative for researchers to perform their own quality control to verify the identity, purity, and enantiomeric integrity of the material before use. The methodologies

and synthetic protocols outlined in this guide provide a solid foundation for the effective utilization of **(-)-Phenylglycinol** in the laboratory.

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